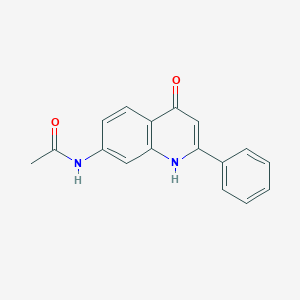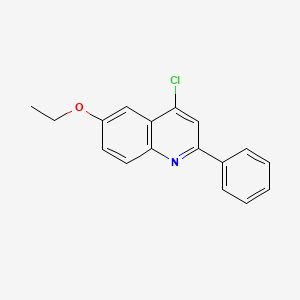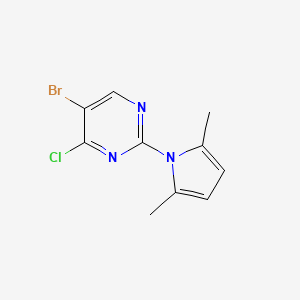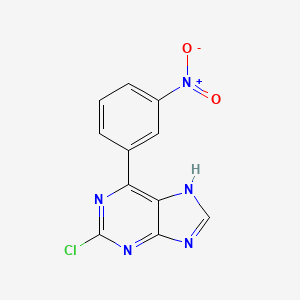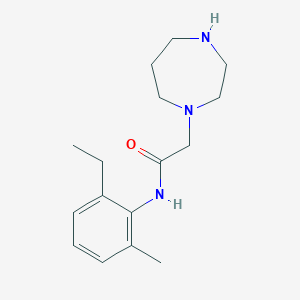
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a substituted phenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Acylation Reaction: The diazepane ring is then acylated with 2-ethyl-6-methylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学研究应用
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide could have several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as potential activity as a central nervous system agent.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with diazepane rings may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2-(1,4-diazepan-1-yl)-N-phenylacetamide: Lacks the ethyl and methyl substitutions on the phenyl ring.
2-(1,4-diazepan-1-yl)-N-(2-methylphenyl)acetamide: Contains only a methyl substitution on the phenyl ring.
Uniqueness
The presence of both ethyl and methyl groups on the phenyl ring in 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C16H25N3O |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H25N3O/c1-3-14-7-4-6-13(2)16(14)18-15(20)12-19-10-5-8-17-9-11-19/h4,6-7,17H,3,5,8-12H2,1-2H3,(H,18,20) |
InChI 键 |
CNPXXHZKLQROJX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
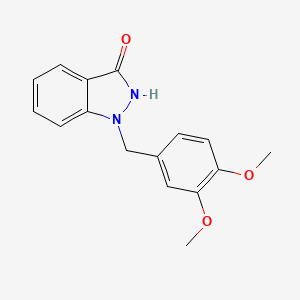
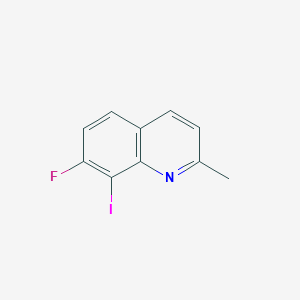
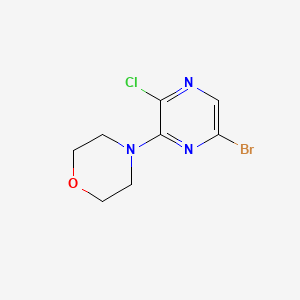

![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
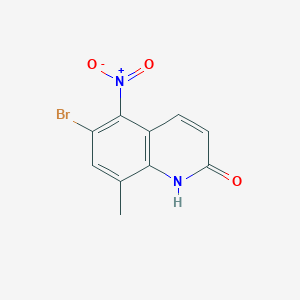
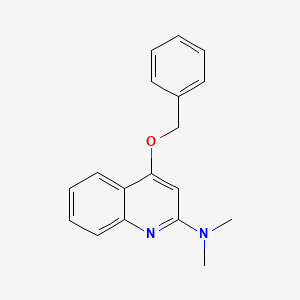

![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
